molecular formula C10H11FN2OS B3375487 N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide CAS No. 1104191-84-5

N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide

Cat. No.: B3375487
CAS No.: 1104191-84-5
M. Wt: 226.27 g/mol
InChI Key: XDWHGLTZDREMRA-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide (CAS 1104191-84-5) is a synthetic organic compound with the molecular formula C 10 H 11 FN 2 OS and a molecular weight of 226.27 g/mol. This compound features a thiazolidine core, a heterocyclic scaffold of significant interest in medicinal chemistry due to its diverse pharmacological potential . The thiazolidine-4-one scaffold, and related structures like thiazolidine-2,4-dione, are extensively researched for their broad spectrum of biological activities. These include investigations into antidiabetic applications, where such compounds act as peroxisome proliferator-activated receptor gamma (PPARγ) agonists to increase tissue sensitivity to insulin . Furthermore, research highlights their potential in anticancer research, with studies showing that derivatives can disrupt the cell cycle, induce apoptosis, and inhibit tumor angiogenesis . The incorporation of a fluorophenyl group, as seen in this compound, is a common strategy in drug design to modulate the molecule's lipophilicity, metabolic stability, and its ability to interact with biological targets . This product is presented as a powder and is recommended for storage at room temperature . It is intended For Research Use Only and is not for diagnostic, therapeutic, or veterinary use. Researchers can request a Safety Data Sheet (SDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2OS/c11-7-3-1-2-4-8(7)13-10(14)9-5-15-6-12-9/h1-4,9,12H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWHGLTZDREMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCS1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N 2 Fluorophenyl 1,3 Thiazolidine 4 Carboxamide

Established Synthetic Routes to the 1,3-Thiazolidine-4-carboxamide Core

The 1,3-thiazolidine-4-carboxamide core is typically derived from its corresponding carboxylic acid, which is readily synthesized through various established methods. These methodologies range from classical condensation reactions to more complex multicomponent strategies, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

The most fundamental and widely used method for constructing the 1,3-thiazolidine-4-carboxylic acid ring system is the direct condensation of L-cysteine with an aldehyde or ketone. researchgate.netmcmaster.ca L-cysteine, a sulfur-containing amino acid, provides the necessary amine and thiol functionalities, which react with the carbonyl compound to form the heterocyclic ring. researchgate.net The reaction with formaldehyde (B43269) is particularly notable as it yields the parent 1,3-thiazolidine-4-carboxylic acid, which is the direct precursor for the title compound. google.comresearchgate.net This reaction proceeds via the formation of a Schiff base (imine) intermediate between the amino group of cysteine and the aldehyde, followed by an intramolecular nucleophilic attack of the thiol group on the imine carbon, leading to ring closure. researchgate.net

In addition to two-component condensations, multicomponent reactions (MCRs) have emerged as powerful tools for the efficient, one-pot synthesis of thiazolidine (B150603) derivatives, particularly 1,3-thiazolidin-4-ones. nih.govresearchgate.net These reactions typically involve the condensation of an amine, an aldehyde, and a mercaptocarboxylic acid, such as thioglycolic acid. nih.gov Although these routes primarily yield thiazolidin-4-ones, the underlying principles of forming the thiazolidine ring in a single step are highly relevant and demonstrate the versatility of MCRs in heterocyclic synthesis. researchgate.net The use of various catalysts, including L-proline and ionic liquids, has been shown to improve yields and promote greener reaction conditions. nih.gov

Table 1: Examples of Multicomponent Reactions for Thiazolidine Core Synthesis

Reactant 1 Reactant 2 Reactant 3 Catalyst/Solvent Product Type
Aniline Benzaldehyde (B42025) Thioglycolic Acid β-cyclodextrin-SO3H 1,3-Thiazolidin-4-one
Substituted Aniline Aromatic Aldehyde Thioglycolic Acid Choline chloride:glycerol 1,3-Thiazolidin-4-one
2-Aminobenzimidazole Isothiocyanate Triethylamine Ethylene dichloride (EDC) 2-Imino-1,3-thiazolidine

Stereochemistry is a critical aspect of thiazolidine synthesis, particularly when biologically active compounds are targeted. The use of L-cysteine as a starting material inherently introduces a chiral center at the C4 position, typically yielding the (4R) configuration. researchgate.net However, the condensation with an aldehyde creates a second stereocenter at the C2 position, which can result in the formation of a mixture of diastereomers (e.g., (2R,4R)-cis and (2S,4R)-trans). nanobioletters.com

The diastereomeric ratio of the product is often dependent on the reaction conditions, such as the solvent and temperature. researchgate.netnanobioletters.com For instance, studies have shown that the solvent can significantly influence the cis/trans isomer percentages. nanobioletters.com While many classical condensations are not highly stereospecific, leading to epimeric mixtures, subsequent derivatization steps can proceed with a high degree of stereoselectivity. researchgate.net A key strategy for obtaining stereochemically pure carboxamide derivatives involves the coupling of a resolved or stereochemically pure 2-substituted-thiazolidine-4-carboxylic acid with an amine. researchgate.net Furthermore, N-acylation of the thiazolidine ring has been shown to proceed with selective inversion at the C2 position under certain conditions, offering a pathway to control the stereochemical outcome post-cyclization. jst.go.jp

Design and Synthesis of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide Analogs and Derivatives

The synthesis of analogs and derivatives of this compound involves systematic structural modifications to explore structure-activity relationships. These modifications are typically focused on three key regions of the molecule: the phenyl moiety, the 1,3-thiazolidine ring system, and the carboxamide linker.

Strategies for Structural Modifications on the Phenyl Moiety

The phenyl group attached to the C2 position of the thiazolidine ring is a common target for structural modification. The primary strategy for introducing diversity at this position involves the condensation reaction between L-cysteine and a variety of substituted aromatic aldehydes. researchgate.netnih.govresearchgate.net This reaction serves as a cornerstone for creating a library of 2-aryl-thiazolidine-4-carboxylic acid precursors, which can then be converted to the desired carboxamides. researchgate.net

The core reaction involves the cyclocondensation of L-cysteine with an aldehyde to form the thiazolidine ring. researchgate.net By using different benzaldehyde derivatives, a range of substituents can be introduced onto the phenyl ring. Research has demonstrated the synthesis of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives with various functional groups on the phenyl ring. nih.gov For instance, a series of isonicotinyl hydrazones and their corresponding 4-thiazolidinones were synthesized by condensing isonicotinic acid hydrazide with a wide array of aromatic aldehydes, followed by cyclocondensation with 2-mercaptoacetic acid. researchgate.net This highlights the versatility of using substituted aldehydes to create diverse phenyl moieties. researchgate.net

Table 1: Examples of Substituted Aldehydes Used in the Synthesis of 2-Aryl-Thiazolidine Analogs

Aldehyde Precursor Resulting Phenyl Moiety Reference
2,4-Dimethoxybenzaldehyde 2-(2,4-Dimethoxyphenyl) nih.gov
4-Fluorobenzaldehyde 2-(4-Fluorophenyl) researchgate.net
3-Chlorobenzaldehyde 2-(3-Chlorophenyl) researchgate.net

Derivatization at the 1,3-Thiazolidine Ring System

The 1,3-thiazolidine ring itself offers several positions for derivatization, primarily at the C2, N3, and C5 positions. These modifications can alter the ring's conformation and introduce new functional groups.

C2 Position: As discussed previously, the C2 position is typically substituted through the reaction of L-cysteine with an aldehyde or ketone. nanobioletters.com While aryl groups are common, aliphatic aldehydes and ketones can also be used, leading to a wide range of substituents at this position. researchgate.net

N3 Position: The nitrogen atom at position 3 is another key site for modification. In the context of this compound, this nitrogen is part of the amide linkage. However, in related thiazolidinone scaffolds, substituting the N3 position with lipophilic heterocyclic moieties has been explored as a strategy to enhance compound effectiveness. researchgate.net Acylation of the N3 position is also a common derivatization, as seen in the reaction of 2-[4-(2-ethoxy-2-oxoethoxy) phenyl]thiazolidine-4-carboxylic acid with acetic anhydride. nanobioletters.com

C5 Position: The C5 position of the thiazolidine ring can also be functionalized. For example, Knoevenagel condensation of 4-phenylimino-thiazolidin-2-one with various aromatic aldehydes leads to the formation of 5-arylidene derivatives. biointerfaceresearch.com This reaction introduces an exocyclic double bond at the C5 position, tethering a new substituted aryl group to the core ring system. biointerfaceresearch.com

Table 2: Strategies for Derivatization of the Thiazolidine Ring

Position Modification Strategy Example Reaction Reference
C2 Cyclocondensation L-cysteine + Substituted Benzaldehyde researchgate.net
N3 Acylation Thiazolidine derivative + Acetic Anhydride nanobioletters.com

Modifications at the Carboxamide Linker

The carboxamide linker is a crucial component of the molecule, and its modification can significantly impact molecular interactions. The standard method for forming this linker is through the coupling of a 2-substituted thiazolidine-4-carboxylic acid with an appropriate amine, such as 2-fluoroaniline. researchgate.net

The synthesis typically involves activating the carboxylic acid group first. A common method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride, followed by reaction with the desired amine. researchgate.net This two-step process allows for the synthesis of a diverse library of carboxamide derivatives by varying the amine component. researchgate.netresearchgate.net

Further derivatization can occur by using more complex starting materials. For example, a thiazolidine derivative was reacted with hydrazine (B178648) hydrate (B1144303) to prepare a hydrazide. nanobioletters.com This hydrazide then served as a basic unit for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, effectively replacing a simple amide with a more complex heterocyclic system linked via a carbonyl group. nanobioletters.com This strategy demonstrates how the carboxamide portion can be elaborated into different functional groups and heterocycles. nanobioletters.comresearchgate.net

Table 3: Methods for Carboxamide Linker Formation and Modification

Method Reagents Resulting Structure Reference
Amide Coupling Thiazolidine-4-carboxylic acid, Thionyl Chloride, Amine N-Aryl-thiazolidine-4-carboxamide researchgate.net
Hydrazide Formation Thiazolidine derivative, Hydrazine Hydrate Thiazolidine-4-carbohydrazide nanobioletters.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Methodological Framework for SAR Elucidation in 1,3-Thiazolidine-4-carboxamide Series

The elucidation of Structure-Activity Relationships (SAR) for the 1,3-thiazolidine-4-carboxamide series involves a systematic approach combining chemical synthesis, in vitro biological evaluation, and computational modeling. The primary methodological framework includes:

Combinatorial Synthesis: A library of analogs is synthesized to explore the chemical space around the core scaffold. For N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide, this involves modifications at three key positions:

The N-phenyl ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at the ortho, meta, and para positions to probe electronic and steric effects.

The Thiazolidine (B150603) Ring: Substituting at the C2 or C5 positions of the thiazolidine ring to alter the core structure's conformation and properties nih.gov.

The Carboxamide Linker: Modifying the amide bond, for instance, by creating isosteres, to understand its role in target binding.

In Vitro Biological Screening: The synthesized compounds are tested in a battery of in vitro assays to determine their biological activity. These assays are specific to the therapeutic target and may include enzyme inhibition assays, cell viability assays (e.g., MTT assay for anticancer activity), or antimicrobial susceptibility tests (e.g., determining Minimum Inhibitory Concentration, MIC) researchgate.netresearchgate.net.

Iterative Design and Optimization: The data from the in vitro screening are used to build an SAR model. This model informs the design of a new generation of compounds with predicted enhanced activity or improved properties. This iterative cycle of design, synthesis, and testing is fundamental to lead optimization mdpi.com.

The synthesis of the parent 1,3-thiazolidine-4-one core often involves the cyclocondensation of an amine, an aldehyde, and a mercaptoalkanoic acid, a versatile method that allows for the introduction of diversity at multiple positions researchgate.netnanobioletters.com.

Impact of Substituent Electronic and Steric Properties on In Vitro Biological Activity

The nature and position of substituents on the N-aryl ring of the 1,3-thiazolidine-4-carboxamide scaffold significantly influence the compound's interaction with biological targets.

The electronic properties of substituents on the phenyl ring dictate the molecule's charge distribution, which is critical for molecular recognition and binding.

Electron-Withdrawing Groups (EWGs): The 2-fluoro substituent in this compound is a potent electron-withdrawing group due to its high electronegativity tandfonline.com. This property can significantly alter the acidity of the amide N-H, potentially enhancing its ability to act as a hydrogen bond donor. Fluorine substitution can also create favorable electrostatic interactions with electron-rich pockets in a protein's active site and can modulate the pKa of nearby functional groups, which may improve bioavailability tandfonline.comnih.gov. Studies on related thiazolidinone series have shown that the presence of EWGs like chloro and nitro groups on the aromatic moiety is often associated with enhanced antimicrobial or anticancer activity mdpi.commdpi.com. The introduction of fluorine can also improve metabolic stability by blocking sites susceptible to cytochrome P450 oxidation pharmacyjournal.org.

Electron-Donating Groups (EDGs): Conversely, EDGs such as methoxy (-OCH3) or methyl (-CH3) groups increase electron density in the phenyl ring. Depending on the target, this can either enhance or diminish activity. For some targets, increased electron density may facilitate favorable π-π stacking interactions.

The interplay of these electronic effects is crucial. For example, the position of a substituent matters; a methoxy group at the meta position of a phenyl ring has been shown to enhance antimicrobial activity more than the same group at the para position in a related series mdpi.com.

Steric properties, including the size and shape of substituents, play a vital role in determining how a molecule fits into its biological target.

Ortho-Substitution: The fluorine atom at the ortho position of the N-phenyl ring in the title compound can induce significant conformational effects. This "ortho effect" can restrict the rotation around the C-N bond connecting the phenyl ring to the amide nitrogen researchgate.net. This restriction can lock the molecule into a specific, biologically active conformation, thereby reducing the entropic penalty upon binding and potentially increasing affinity. However, excessive steric bulk at the ortho position can also lead to steric clashes with the receptor site, preventing optimal binding and reducing activity researchgate.netnih.gov. Studies on related N-alkyl arylsulphonamides have demonstrated that increased steric hindrance can prevent certain intramolecular reactions, facilitating desired rearrangements nih.gov.

Lipophilicity, commonly quantified by the partition coefficient (log P), is a critical physicochemical parameter that governs a compound's ability to cross cellular membranes and interact with hydrophobic pockets of target proteins mdpi.comresearchgate.net.

Membrane Permeability: For a compound to exert its effect in an in vitro cellular assay, it must first cross the cell membrane. A moderate level of lipophilicity is generally required for passive diffusion. While highly hydrophilic compounds may struggle to enter the lipid bilayer, excessively lipophilic compounds (log P > 5) can be poorly soluble in the aqueous assay medium or may get trapped within the membrane, both of which reduce bioavailability researchgate.netnih.gov.

The table below illustrates how different substituents on the N-phenyl ring of a hypothetical series of 1,3-thiazolidine-4-carboxamides can modulate lipophilicity (log P) and in vitro activity (IC₅₀).

CompoundSubstituent (R)Calculated log PHypothetical IC₅₀ (µM)
1H1.8525.6
22-F2.1410.2
34-F2.1415.8
44-Cl2.5512.5
54-CH₃2.3520.1
64-OCH₃1.9818.9
72,6-diF2.4335.4

This is an interactive data table. You can sort the columns by clicking on the headers.

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the this compound scaffold, several key pharmacophoric elements can be identified based on studies of related thiazolidinone derivatives nih.govpharmacophorejournal.comnih.gov.

Hydrogen Bond Acceptor/Donor: The carbonyl oxygen of the thiazolidine ring and the carboxamide group are strong hydrogen bond acceptors. The amide N-H group serves as a crucial hydrogen bond donor. These features are often essential for anchoring the ligand into the active site of a target protein nih.gov.

Hydrophobic Aromatic Ring: The 2-fluorophenyl group serves as a key hydrophobic element. This ring can engage in hydrophobic interactions, π-π stacking, or cation-π interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the target's binding pocket. The fluorine substituent can further enhance these interactions through favorable quadrupole-quadrupole interactions researchgate.net.

Central Scaffold: The 1,3-thiazolidine-4-one ring acts as a rigid and versatile scaffold. It properly orients the N-phenyl ring and the carboxamide functionality in three-dimensional space, ensuring they are positioned correctly for optimal interaction with the biological target.

These elements collectively define the pharmacophoric model for this class of compounds, guiding the design of new molecules with potentially improved biological activity.

Development and Validation of QSAR Models for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity frontiersin.orgtandfonline.com. For the 1,3-thiazolidine-4-carboxamide series, QSAR models are invaluable for predicting the activity of unsynthesized analogs, thus prioritizing synthetic efforts nih.govmdpi.com.

The development and validation process follows several key steps:

Data Set Preparation: A dataset of structurally related thiazolidine derivatives with experimentally determined biological activities (e.g., IC₅₀ or MIC values) is compiled. The activities are typically converted to a logarithmic scale (e.g., pIC₅₀) tandfonline.com. The dataset is then divided into a training set for model development and a test set for external validation frontiersin.org.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., log P), and topological properties nih.govstmjournals.in.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Gene Expression Programming (GEP), are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable) frontiersin.orgnih.gov. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also used, which consider the 3D alignment of molecules and their steric and electrostatic fields mdpi.com.

Model Validation: Rigorous validation is essential to ensure the model is robust and has predictive power nih.govbasicmedicalkey.com. Key validation metrics include:

Internal Validation: Techniques like Leave-One-Out (LOO) cross-validation are used, yielding a cross-validated correlation coefficient (q²). A high q² (typically > 0.6) indicates good internal predictivity mdpi.comuniroma1.it.

External Validation: The model's ability to predict the activity of the compounds in the external test set (which was not used in model building) is assessed. The predictive correlation coefficient (R²_pred) is a key metric here uniroma1.itmdpi.com.

Applicability Domain (AD): The AD of the model is defined to specify the chemical space in which the model can make reliable predictions basicmedicalkey.com.

The table below presents a hypothetical set of descriptors and statistical parameters for a QSAR model developed for a series of thiazolidinone derivatives.

Parameter/DescriptorDescriptionValue/Coefficient
R² (Coefficient of Determination)Measures the goodness of fit for the training set.0.91
q² (Cross-Validated R²)Measures the internal predictive ability of the model.0.75
R²_pred (External Validation R²)Measures the predictive ability on an external test set.0.82
MLFER_S (Descriptor)Solute polarizability/dipolarity descriptor.+0.45
GATSe2 (Descriptor)Geary autocorrelation of lag 2 weighted by electronegativities.+0.28
log P (Descriptor)Logarithm of the octanol-water partition coefficient.+0.15
SpMAD_Dzs (Descriptor)Spectral mean absolute deviation from Barysz matrix.-0.33

This table shows example statistical parameters for a QSAR model. A positive coefficient for a descriptor indicates that an increase in its value correlates with an increase in biological activity, while a negative coefficient indicates the opposite.

Such validated QSAR models provide deep insights into the structural requirements for activity and serve as powerful tools for the rational design of new, more potent this compound analogs nih.govmdpi.com.

Investigation of Molecular Mechanisms and Biological Targets in Vitro

General Strategies for Identifying Biological Targets of Novel Small Molecules

Identifying the specific molecular targets of novel compounds is a critical step in drug discovery and chemical biology. It helps to elucidate the mechanism of action, optimize lead compounds, and predict potential side effects. nih.govresearchgate.net Two primary approaches are employed for protein target identification: affinity-based pull-down methods and label-free methods. nih.govresearchgate.net

Affinity-based strategies involve chemically modifying the small molecule to incorporate a tag, such as biotin, or immobilizing it on a resin. nih.gov This "bait" is then incubated with cell lysates, and the proteins that physically bind to it are isolated and subsequently identified using techniques like mass spectrometry. nih.gov

Conversely, label-free methods utilize the small molecule in its native state. nih.gov These techniques, which include the cellular thermal shift assay (CETSA), rely on the principle that a small molecule binding to its target protein confers stability to the protein. researchgate.net This stabilization can be detected by observing changes in the protein's resistance to heat or degradation. researchgate.net Both direct biochemical methods and computational inferences are often used in concert to confirm and characterize the interactions between a small molecule and its biological target(s). nih.gov

Enzyme Inhibition Studies by N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide and its Analogs

Derivatives of the thiazolidin-4-one scaffold have been extensively studied and identified as potent inhibitors of a diverse range of enzymes. nih.gov The inhibitory profile of these compounds underscores their therapeutic potential.

Enzyme kinetic studies are fundamental to understanding how a compound inhibits its target. These analyses determine the mode of inhibition, such as competitive, non-competitive, uncompetitive, or mixed inhibition. kingofthecurve.orgkhanacademy.org Each type describes a different mechanism of interaction between the inhibitor, the enzyme, and the substrate.

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax). khanacademy.orgyoutube.com This type of inhibition can be overcome by increasing the substrate concentration. youtube.com

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, which can occur whether the substrate is bound or not. wikipedia.org This binding reduces the Vmax without altering the Km. youtube.comwikipedia.org An analog of thiazolidine-4-carboxylic acid was found to be a noncompetitive inhibitor of yeast alcohol dehydrogenase. nih.gov

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. khanacademy.org This mode of inhibition leads to a decrease in both Vmax and Km. youtube.com

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, typically at an allosteric site, but with different affinities. This results in changes to both Vmax and Km. nih.gov

Lineweaver-Burk plots are commonly used to visually distinguish between these inhibition types based on their effects on the intercepts and slope of the plotted line. kingofthecurve.org

Analogs of this compound have demonstrated inhibitory activity against several major classes of enzymes.

Kinases: This class of enzymes is a significant target in cancer therapy. Quinoline-based 2-(2,6-difluorophenyl)-thiazolidin-4-one derivatives have been identified as inhibitors of tyrosine-protein kinase Met (c-Met) and Ron tyrosine kinase. nih.gov Other analogs act as potent inhibitors of Pim protein kinases, VEGFR-2, and cyclin-dependent kinase 2 (Cdk2). nih.gov

Proteases: Research into related compounds has explored their potential as protease inhibitors, a class of enzymes crucial in various physiological and pathological processes.

Oxidoreductases: Thiazolidine (B150603) derivatives have shown inhibitory potential against oxidoreductases. For instance, some analogs selectively inhibit the cerebral MAO-B isoform. nih.gov The proline analogue thiazolidine-4-carboxylic acid has been shown to be a noncompetitive inhibitor of yeast alcohol dehydrogenase. nih.gov Additionally, thiazolidinone derivatives have been investigated as potential inhibitors of Cyclooxygenase-2 (COX-2). researchgate.netresearcher.life

Other Enzymes: The inhibitory activity of this compound class extends to other enzymes such as cell division cycle phosphatase (CDC25A) and acetylcholinesterase (AChE). nih.govtandfonline.com

Molecular docking and other computational studies are invaluable for visualizing and understanding the interactions between an inhibitor and the active site of its target enzyme. aip.org These studies reveal key binding modes that are responsible for the compound's inhibitory activity.

For thiazolidinone derivatives, docking studies have shown that their inhibitory potential often relies on specific interactions with catalytically essential amino acid residues within the enzyme's active site. researchgate.netresearcher.life For example, in the active site of COX-2, key interactions for potent thiazolidinone inhibitors involve residues such as Ser530, Tyr355, and Arg120. researchgate.netresearcher.life In the case of acetylcholinesterase, molecular dynamics studies have been used to validate the interactions predicted by docking. tandfonline.com Structure-activity relationship (SAR) analyses further clarify how different chemical groups on the thiazolidinone scaffold contribute to binding affinity and inhibitory potency. researchgate.net

Receptor Binding and Ligand-Receptor Interaction Profiling

Beyond enzyme inhibition, small molecules can exert their effects by binding to cellular receptors. Receptor-ligand binding assays are crucial for identifying compounds that can modulate receptor activity, acting as either agonists or antagonists. revvity.comcreative-bioarray.com These assays are fundamental in drug discovery for screening compounds that target hormone and neurotransmitter receptors, among others. revvity.comcreative-biolabs.com A variety of techniques, including those based on fluorescence, luminescence, and radiometric detection, are used to quantify these interactions. revvity.combmglabtech.com

While specific receptor binding data for this compound is not extensively detailed, the broader class of thiazolidine derivatives has been investigated for such interactions. For example, a study on a close analog, N-[2-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide, has been conducted, though it focused on antimicrobial activity rather than specific receptor binding. researchgate.net

The potency of a compound as an inhibitor or its affinity for a receptor is quantified by values such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%. A lower IC₅₀ value indicates a more potent compound.

Numerous studies have reported IC₅₀ and Kᵢ values for various thiazolidin-4-one analogs against a range of biological targets, demonstrating the significant potential of this chemical class.

Compound Class/AnalogTargetPotency (IC₅₀ / Kᵢ)Reference
Quinoline-based 2-(2,6-difluorophenyl)-thiazolidin-4-one (Compound 44)c-Met KinaseIC₅₀ = 0.382 µM nih.gov
Quinoline-based 2-(2,6-difluorophenyl)-thiazolidin-4-one (Compound 44)Ron Tyrosine KinaseIC₅₀ = 0.122 µM nih.gov
Quinoline-based 2-(2,6-difluorophenyl)-thiazolidin-4-one (Compound 47)c-Met KinaseIC₅₀ = 0.19 µM nih.gov
2-(thienothiazolylimino)-1,3-thiazolidin-4-one analogCDC25A PhosphataseIC₅₀ = 6.2 µM nih.gov
4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamide (B165840) analogCarbonic Anhydrase IXKᵢ = 2.2 nM nih.gov
N¹-(2-aryl-1,3-thiazolidin-4-one)-N³-aryl urea (B33335) analogMulti-tyrosine Kinases (c-Met, Src, etc.)IC₅₀ = 0.021 µM nih.gov
Benzylidene-thiazolidine-2,4-dionePim KinaseIC₅₀ in the nanomolar range nih.gov
2-Aryl substituted thiazolidine-4-carboxylic acid (Compound 1d)Avian Influenza Virus (AIV) H9N2IC₅₀ = 3.47 µM researchgate.net
2-Aryl substituted thiazolidine-4-carboxylic acid (Compound 1c)Infectious Bronchitis Virus (IBV)IC₅₀ = 4.10 µM researchgate.net

Allosteric Modulation vs. Orthosteric Binding

The interaction of small molecules with protein targets can occur at two principal types of sites: orthosteric and allosteric. Orthosteric ligands bind to the primary, active site of a protein, directly competing with the endogenous substrate or ligand. In contrast, allosteric modulators bind to a topographically distinct site, inducing a conformational change in the protein that alters the affinity or efficacy of the orthosteric ligand.

For the broader class of thiazolidinone derivatives, various members have been identified as inhibitors or modulators of enzymes and receptors. For instance, some thiazolidine-2,4-diones are known to act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ). This interaction is a key example of orthosteric binding, where the compound directly occupies the ligand-binding pocket of the nuclear receptor.

While direct evidence for this compound is lacking, its structural similarity to other bioactive thiazolidinones suggests potential for either orthosteric or allosteric interactions depending on the specific protein target. Molecular docking studies on related compounds have shown that the thiazolidinone core can form critical hydrogen bonds and hydrophobic interactions within the active sites of enzymes like kinases and phosphatases, indicative of orthosteric binding. Conversely, the potential for allosteric modulation cannot be ruled out, as binding to a less conserved allosteric site could offer greater target selectivity—a significant advantage in drug design.

Modulation of Cellular Pathways and Phenotypes (In Vitro Assays)

Thiazolidinone derivatives have demonstrated a wide range of effects on cellular pathways and phenotypes in various in vitro cancer models. These effects are often concentration-dependent and cell-line-specific.

Mechanisms of Cellular Response: Programmed Cell Death Pathways (e.g., Apoptosis Induction)

Apoptosis, or programmed cell death, is a critical pathway for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. Studies on various thiazolidinone-containing compounds have shown their ability to trigger this process. For example, certain thiazolidine-2,4-dione derivatives have been shown to induce apoptosis in cancer cell lines by modulating the expression of key regulatory proteins. plos.org

The induction of apoptosis often involves the activation of caspase enzymes, a family of proteases that execute the cell death program. Research on related 1,3,4-thiadiazole (B1197879) derivatives has demonstrated the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3). nih.gov Furthermore, the expression of anti-apoptotic proteins such as Bcl-2 and Survivin can be significantly reduced by some thiazolidinones, tipping the cellular balance towards cell death. plos.org

Table 1: Illustrative Apoptotic Gene Expression Modulation by a Thiazolidinone Derivative in Caco-2 Cells plos.org This table represents data for a different thiazolidinone derivative and is for illustrative purposes only.

Gene Change in Expression Level Pathway Implication
Bcl-2 Significant Reduction Inhibition of Anti-Apoptotic Protein
Survivin Significant Reduction Inhibition of Apoptosis Inhibitor
TGF Significant Reduction Dysregulation of Growth Factor Signaling

Cell Cycle Perturbations and Checkpoint Regulation

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer is characterized by the dysregulation of this cycle. Several thiazolidinone derivatives have been found to interfere with the cell cycle, leading to arrest at specific checkpoints, which prevents cancer cells from dividing. mdpi.com

For instance, studies on thiazolidine-4-one-phenylaminopyrimidine hybrids showed they could induce cell cycle arrest. mdpi.com The mechanism often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. Inhibition of specific CDKs or downregulation of cyclins like Cyclin D1 can halt the progression of the cell cycle, typically at the G0/G1 or G2/M phases. Some thiazolidinone analogues have also been investigated as inhibitors of cell division cycle 25 (CDC25) phosphatases, which are key activators of CDKs. nih.gov

Table 2: Example of Cell Cycle Analysis in Cancer Cells Treated with a Thiazolidinone Compound This data is hypothetical and serves as an example of typical experimental findings.

Cell Cycle Phase Control Group (%) Treated Group (%)
G0/G1 55 70
S 25 15
G2/M 20 15

Gene Expression Modulation and Protein Synthesis Effects

The biological activity of this compound would ultimately be mediated by its effects on gene expression and subsequent protein synthesis. As seen in the context of apoptosis, thiazolidinones can downregulate the expression of anti-apoptotic genes like Bcl2 and Survivin. plos.org

Beyond apoptosis, these compounds could potentially influence a wide array of genes. For example, if the compound targets a transcription factor, it could alter the expression of all downstream genes regulated by that factor. Similarly, if it inhibits a key signaling kinase, it could prevent the phosphorylation and activation of proteins involved in gene transcription and protein translation. The specific genes and proteins affected would be highly dependent on the primary molecular target of the compound.

Subcellular Localization Studies of this compound (In Vitro)

Understanding where a compound localizes within a cell is crucial for elucidating its mechanism of action. Subcellular localization studies, typically performed using fluorescently-tagged analogues of the compound and confocal microscopy, can reveal whether a molecule accumulates in the nucleus, mitochondria, cytoplasm, or other organelles.

No specific subcellular localization studies have been published for this compound. However, based on its potential targets, one could hypothesize its localization. If it targets nuclear receptors like PPAR-γ, it would need to enter the nucleus. If it targets mitochondrial proteins involved in apoptosis, it would accumulate in the mitochondria. If its targets are cytoplasmic kinases, it would be found primarily in the cytoplasm.

Protein-Protein Interaction (PPI) Modulation

Protein-protein interactions are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Modulating these interactions with small molecules is an emerging therapeutic strategy. PPIs are often characterized by large, flat interfaces, making them challenging targets for small molecules.

Thiazolidinone scaffolds have been incorporated into molecules designed to inhibit specific PPIs. For example, they could be designed to fit into a "hot spot" on a protein surface, thereby preventing its partner protein from binding. This could disrupt signaling cascades that promote cancer cell growth and survival. While there is no direct research on this compound as a PPI modulator, its core structure represents a versatile scaffold that could be adapted for this purpose.

Advanced Spectroscopic and Biophysical Characterization of Molecular Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions and Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying ligand-protein interactions at an atomic level. spectrabase.com It provides information on the binding affinity, the location of the binding site on the protein, and the conformational changes that occur upon binding.

In a hypothetical study of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide, ligand-observed NMR experiments such as Saturation Transfer Difference (STD) NMR or Water-Ligand Observed through Gradient Spectroscopy (WaterLOGSY) could be employed to identify it as a binder to a target protein. For a more detailed analysis, protein-observed NMR experiments, like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, would be utilized. This would involve titrating an isotopically labeled protein with the compound and monitoring the chemical shift perturbations of the protein's backbone amide signals. The residues exhibiting significant chemical shift changes would indicate the location of the binding site.

Hypothetical Data Table for NMR Chemical Shift Perturbations:

Protein ResidueChemical Shift Change (Δδ in ppm)
Glycine 540.35
Leucine 560.28
Valine 880.41
Phenylalanine 1020.32

This table represents a hypothetical outcome and is for illustrative purposes only.

Surface Plasmon Resonance (SPR) and Bio-layer Interferometry (BLI) for Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR) and Bio-layer Interferometry (BLI) are label-free optical techniques used to measure the kinetics of biomolecular interactions in real-time. nih.gov These methods provide quantitative data on the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₐ), which is a measure of binding affinity.

To study this compound, the target protein would be immobilized on a sensor chip. The compound would then be flowed over the surface at various concentrations. The binding and dissociation events are monitored by changes in the refractive index (SPR) or the interference pattern of light (BLI). The resulting sensorgrams would be fitted to a suitable binding model to determine the kinetic parameters.

Hypothetical Data Table for SPR/BLI Kinetic Analysis:

Compound Concentration (µM)Association Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₔ) (s⁻¹)Dissociation Constant (Kₐ) (µM)
12.5 x 10⁴5.0 x 10⁻³0.2
52.5 x 10⁴5.0 x 10⁻³0.2
102.5 x 10⁴5.0 x 10⁻³0.2
502.5 x 10⁴5.0 x 10⁻³0.2

This table represents a hypothetical outcome and is for illustrative purposes only.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Profiles

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and entropy change (ΔS).

In a hypothetical ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. The heat released or absorbed upon binding would be measured. The resulting data would be used to determine the stoichiometry of the interaction and the thermodynamic parameters that drive the binding process.

Hypothetical Data Table for ITC Thermodynamic Parameters:

ParameterValue
Stoichiometry (n)1.05
Association Constant (Kₐ) (M⁻¹)5.2 x 10⁶
Enthalpy Change (ΔH) (kcal/mol)-8.5
Entropy Change (ΔS) (cal/mol·K)2.3

This table represents a hypothetical outcome and is for illustrative purposes only.

X-ray Crystallography of this compound-Target Complexes

X-ray crystallography is a technique used to determine the three-dimensional atomic structure of a molecule or a molecular complex. Obtaining a crystal structure of this compound bound to its target protein would provide a detailed, atomic-level view of the binding mode.

This would involve co-crystallizing the protein with the compound and then diffracting X-rays through the resulting crystal. The diffraction pattern would be used to calculate an electron density map, from which the atomic coordinates of the protein-ligand complex can be determined. This information is invaluable for understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding.

Mass Spectrometry-Based Approaches for Target Deconvolution

Mass spectrometry (MS) can be a powerful tool for identifying the protein target of a small molecule from a complex biological sample, a process known as target deconvolution. Techniques such as affinity purification-mass spectrometry (AP-MS) or drug affinity responsive target stability (DARTS) could be employed.

For instance, in an AP-MS experiment, this compound could be immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. The bound proteins would then be eluted, identified by mass spectrometry, and validated as potential targets.

Future Directions and Translational Research Perspectives Academic Focus

Development of Next-Generation N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide Analogs with Enhanced Biological Activity Profiles

The development of next-generation analogs of this compound is a primary avenue for future research, aimed at enhancing potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on the broader class of thiazolidinones provide a rational basis for designing these new chemical entities. nih.govnih.gov Key modifications can be envisioned at three primary sites: the N-acetyl phenyl ring, the thiazolidine (B150603) core, and the carboxamide linker.

Future synthetic strategies will likely focus on creating a library of analogs by introducing a variety of substituents onto the 2-fluorophenyl ring. Modifications could include altering the position of the fluorine atom (e.g., to the 3- or 4-position) or introducing additional electron-withdrawing or electron-donating groups. nih.gov Such changes can profoundly influence the molecule's electronic properties and its ability to interact with biological targets. mdpi.com For instance, research on related thiazolidinones has shown that substitutions at the meta and ortho positions of an aromatic ring can be crucial for enhancing biological activity. mdpi.comresearchgate.net

Furthermore, modifications to the thiazolidine ring itself, such as substitutions at the C2 or C5 positions, could be explored to improve target binding and metabolic stability. The inherent stereochemistry of the thiazolidine-4-carboxylic acid core also presents an opportunity for developing stereospecific analogs, which may exhibit differential activity and toxicity profiles. nanobioletters.com

Table 1: Proposed Analog Modifications and Rationale
Modification SiteProposed ChangeScientific RationalePotential Impact
2-Fluorophenyl RingVary fluorine position (3-fluoro, 4-fluoro)Alter electronic distribution and hydrogen bonding capacity.Modified target affinity and selectivity.
2-Fluorophenyl RingIntroduce additional substituents (e.g., -Cl, -CH3, -OCH3)Modulate lipophilicity and steric interactions. nih.govImproved cell permeability and potency.
Thiazolidine RingIntroduce substituents at the C2 or C5 positionCreate new interaction points with target proteins. nih.govEnhanced biological activity and target specificity.
Carboxamide LinkerReplace with bioisosteric groups (e.g., ester, sulfonamide)Improve metabolic stability and pharmacokinetic profile.Increased in vivo efficacy.

Exploration of Novel Biological Targets and Cellular Pathways

The thiazolidine scaffold is associated with a remarkable diversity of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties. nih.govnih.govresearchgate.net This suggests that this compound and its future analogs are promising candidates for screening against a wide array of novel and established biological targets.

In oncology, thiazolidinone derivatives have been shown to inhibit crucial targets like vascular endothelial growth factor receptor-2 (VEGFR-2), a key enzyme in angiogenesis. rsc.org Future research could assess the potential of this compound analogs as VEGFR-2 inhibitors. In the context of neuroinflammation and neurodegeneration, related compounds have been found to modulate pathways involving nuclear factor-kappa B (NF-κB) and the NLRP3 inflammasome, suggesting a potential therapeutic role in these conditions. zu.ac.ae

Moreover, derivatives of thiazolidine-4-carboxylic acid have been investigated as inhibitors of viral enzymes such as influenza neuraminidase, and as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. researchgate.netnih.govnih.gov These precedents provide a strong rationale for screening this compound against these and other enzymes. The ability of some thiazolidine derivatives to enhance the activity of antioxidant enzymes like catalase also points toward a potential role in combating cellular oxidative stress. rsc.org

Table 2: Potential Biological Targets for Investigation
Therapeutic AreaPotential Target/PathwayRationale Based on Related Compounds
OncologyVEGFR-2, various kinasesThiazolidine-2,4-dione derivatives show inhibitory activity. rsc.org
InflammationNF-κB, NLRP3, COX-2Thiazolidine analogs demonstrate anti-inflammatory effects via these pathways. zu.ac.aeresearchgate.net
Infectious DiseaseInfluenza NeuraminidaseThiazolidine-4-carboxylic acid derivatives act as inhibitors. researchgate.net
DermatologyTyrosinase2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives inhibit tyrosinase. nih.gov
Oxidative StressCatalase, Peroxiredoxin 5Derivatives can enhance catalase activity and interact with peroxiredoxin. nih.govrsc.org

Application of Artificial Intelligence and Machine Learning in Structure-Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the process of drug discovery for thiazolidine-based compounds. Quantitative structure-activity relationship (QSAR) modeling, a computational technique to correlate chemical structure with biological activity, has been successfully applied to thiazolidine derivatives to predict their antitrypanosomal, anti-HIV, and S1P1 receptor agonist activities. nih.govresearchgate.netnih.gov

Future academic research on this compound would greatly benefit from these in silico approaches. By generating a virtual library of analogs, ML algorithms such as Random Forest, Gaussian processes, and deep learning neural networks can be trained on existing experimental data to predict the biological activity of novel, unsynthesized compounds. nih.govresearchgate.netmdpi.com This predictive power can significantly reduce the time and cost associated with synthesizing and screening large numbers of molecules, allowing researchers to prioritize the most promising candidates. researchgate.net

Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can further elucidate the three-dimensional structural requirements for activity. nih.gov These models generate contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are critical, providing invaluable guidance for rational drug design. nih.gov The application of these AI/ML tools will be instrumental in optimizing the structure of this compound to achieve higher potency and selectivity.

Challenges and Opportunities in the Academic Advancement of 1,3-Thiazolidine-4-carboxamide Research

Despite the therapeutic promise of the 1,3-thiazolidine-4-carboxamide scaffold, several challenges must be addressed to advance its academic development. A primary challenge is the synthesis of enantiomerically pure compounds. The thiazolidine ring contains chiral centers, and different stereoisomers can have vastly different biological activities and toxicities. nanobioletters.com Developing efficient, scalable, and stereoselective synthetic routes is crucial for clinical translation. bohrium.com Another challenge lies in optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds to ensure they have suitable drug-like characteristics for in vivo applications. nih.gov

However, these challenges are accompanied by significant opportunities. The synthetic versatility of the thiazolidine core allows for the creation of immense chemical diversity, enabling the exploration of a broad range of biological targets. nih.govemanresearch.org There is a growing opportunity to design multi-target ligands that can address complex diseases like cancer or Alzheimer's disease through synergistic mechanisms. Furthermore, the application of modern synthetic methodologies, including green chemistry and one-pot multicomponent reactions, can make the synthesis of thiazolidine libraries more efficient and environmentally friendly. nih.gov The continued exploration of this privileged scaffold, guided by computational tools and a deeper understanding of its interactions with biological systems, holds considerable potential for the discovery of novel therapeutic agents. bohrium.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide, and how can yield and purity be maximized?

  • Methodology : The compound can be synthesized via cyclocondensation of 2-fluoroaniline with 1,3-thiazolidine-4-carboxylic acid derivatives. Key parameters include:

  • Reagent stoichiometry : Use a 1:1.2 molar ratio of 2-fluoroaniline to thiazolidine precursor to minimize unreacted starting material .
  • Catalysis : Employ Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., DCC/HOBt) to enhance reaction efficiency .
  • Purification : Use gradient HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm to isolate ≥98% pure product .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Techniques :

  • X-ray crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to confirm bond angles, torsion angles, and stereochemistry .
  • NMR spectroscopy : Compare experimental ¹H/¹³C NMR shifts (e.g., δ 7.2–7.6 ppm for fluorophenyl protons) with computational predictions (DFT/B3LYP/6-31G*) .
  • Mass spectrometry : Verify molecular weight via ESI-MS (expected [M+H]⁺ = 253.3 g/mol) .

Q. What are the standard protocols for assessing solubility and stability in pharmacological studies?

  • Solubility : Perform shake-flask assays in PBS (pH 7.4) or DMSO, followed by UV-Vis quantification (λ = 280 nm). Note that fluorophenyl derivatives often exhibit low aqueous solubility (<50 µM), requiring co-solvents (e.g., 10% PEG-400) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify hydrolytic or oxidative degradation products .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved for this compound?

  • Experimental Design :

  • Metabolic profiling : Use liver microsomes or hepatocytes to identify metabolites (e.g., CYP450-mediated oxidation) that may alter activity .
  • Pharmacokinetic modeling : Compare AUC and Cₘₐₓ values from rodent studies to adjust dosing regimens .
    • Data Interpretation : Address discrepancies by validating target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Q. What strategies mitigate crystallographic disorder in structural studies of fluorophenyl-containing analogs?

  • Crystallization : Optimize vapor diffusion conditions (e.g., 20% PEG 3350, 0.1 M Tris-HCl pH 8.5) to reduce lattice defects .
  • Refinement : Apply anisotropic displacement parameters and twin refinement (SHELXL) for high-resolution data (≤1.2 Å). For disordered fluorophenyl rings, use PART instructions to model alternate conformations .

Q. How do electronic effects of the 2-fluorophenyl substituent influence binding affinity in enzyme inhibition assays?

  • Computational Analysis : Perform docking (AutoDock Vina) and MD simulations (AMBER) to quantify halogen bonding interactions (e.g., F···H-N distances ≤2.8 Å) .
  • SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to correlate Hammett σ values with IC₅₀ shifts .

Q. What analytical methods resolve batch-to-batch variability in impurity profiles?

  • HPLC-MS/MS : Use a BEH C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile to detect trace impurities (e.g., unreacted 2-fluoroaniline at RT = 3.2 min) .
  • QC Criteria : Reject batches with >0.5% impurities (ICH Q3A guidelines) .

Methodological Notes

  • Contradiction Management : Cross-validate NMR and XRD data to resolve stereochemical ambiguities (e.g., thiazolidine ring puckering) .
  • Biological Assays : Include positive controls (e.g., known kinase inhibitors for enzyme studies) and triplicate technical replicates to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.